4-Amino-3-(boc-aminomethyl)-benzoic acid 4-Amino-3-(boc-aminomethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 320727-02-4
VCID: VC18411488
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

4-Amino-3-(boc-aminomethyl)-benzoic acid

CAS No.: 320727-02-4

Cat. No.: VC18411488

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-(boc-aminomethyl)-benzoic acid - 320727-02-4

Specification

CAS No. 320727-02-4
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name 4-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key AFUINDSZAZZUIP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-amino-3-(Boc-aminomethyl)-benzoic acid combines a benzoic acid backbone with orthogonal protective groups that enable sequential derivatization. Key structural parameters include:

PropertyValue
Molecular FormulaC13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight266.293 g/mol
Exact Mass266.127 g/mol
PSA (Polar Surface Area)101.65 Ų
LogP (Octanol-Water Partition)2.96

The Boc group on the aminomethyl side chain enhances solubility in organic solvents while protecting the primary amine during peptide coupling reactions . The arylamino group at the 4-position remains reactive under specific conditions, allowing further acylation or conjugation .

Synthesis and Regioselective Functionalization

Synthetic Route from 4-Aminobenzoic Acid

  • Regioselective Amidomethylation: Reaction with hydroxymethylphthalimide introduces the aminomethyl group at the 3-position.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) selectively protects the benzylamino group, leaving the arylamino group unaffected.

  • Deprotection and Purification: Acidic cleavage of the phthalimide group yields the final product.

This route capitalizes on the differential reactivity of the amino groups, ensuring high regioselectivity. The Boc group remains stable under standard peptide synthesis conditions, enabling its use in solid-phase methodologies .

Stereochemical and Functional Group Compatibility

The arylamino group exhibits unique reactivity: it resists acylation during standard peptide couplings (e.g., with BOP reagent) but can be modified under base-free, carbodiimide-mediated conditions . This discrimination allows sequential elongation of peptide chains at the carboxyl and benzylamino groups without cross-reactivity.

Applications in Pseudopeptide and Combinatorial Chemistry

Role in Branched Pseudopeptide Synthesis

A landmark study demonstrated the utility of 4-amino-3-(Boc-aminomethyl)-benzoic acid in constructing the branched pseudopeptide Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2_2 . The compound’s three functional groups enabled:

  • Carboxyl Group Activation: Coupling with Fmoc-Val-Gly-NH2_2 via standard solid-phase techniques.

  • Benzylamino Group Elongation: Incorporation of H-Lys-Leu after Boc deprotection.

  • Arylamino Group Modification: Acylation with Fmoc-Ala-Phe under optimized conditions.

This modularity positions the compound as a scaffold for generating structurally diverse peptide mimetics.

Comparative Analysis with Unprotected Analogues

Property4-Amino-3-(Boc-aminomethyl)-Benzoic Acid4-(Aminomethyl)Benzoic Acid
SolubilitySoluble in DMF, DCMSlightly soluble in water
StabilityStable to bases and nucleophilesDegrades under basic conditions
Synthetic UtilityEnables orthogonal functionalizationLimited to single-step reactions

Strategic Advantages in Drug Design

Compatibility with Modern Coupling Reagents

The Boc group’s stability allows the use of aggressive coupling agents like BOP and HATU without premature deprotection. This compatibility streamlines the synthesis of complex architectures, such as cyclic pseudopeptides and dendrimers.

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